Product packaging for 3-Nitrofluorene(Cat. No.:CAS No. 5397-37-5)

3-Nitrofluorene

Cat. No.: B130769
CAS No.: 5397-37-5
M. Wt: 211.22 g/mol
InChI Key: CKAGNBSBBQJLCI-UHFFFAOYSA-N
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Description

Significance of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) as Environmental Contaminants

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are derivatives of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of two or more fused aromatic rings. researchgate.net NPAHs are formed when a nitro group (-NO2) attaches to the aromatic ring structure of a PAH. ontosight.ai These compounds are recognized as a significant class of environmental contaminants due to their persistence, potential for long-range transport, and biological activity. aaqr.org

NPAHs enter the environment from both direct and indirect sources. Primary sources include emissions from the incomplete combustion of organic materials, such as in diesel and gasoline engine exhaust, industrial processes, and residential heating. sigmaaldrich.comcuni.cz They can also be formed in the atmosphere through the reaction of parent PAHs with nitrogen oxides, particularly in the presence of sunlight. sigmaaldrich.comchemicalbook.com This secondary formation is a significant pathway for the presence of certain NPAH isomers in the atmosphere. researchgate.net

The environmental concern surrounding NPAHs stems from their established or suspected adverse biological effects. Many NPAHs have been identified as mutagenic, meaning they can cause changes in the genetic material of cells. aaqr.orgmdpi.com Some are also classified as carcinogenic, having the potential to cause cancer. aaqr.orgjst.go.jp In fact, the genotoxicity, mutagenicity, and carcinogenicity of some PAH derivatives can exceed that of their parent compounds. mdpi.com Due to these properties, NPAHs are considered a risk to human health and ecosystems. aaqr.orgacs.org Although their concentrations in the environment are often lower than their parent PAHs, their higher toxicity makes them a priority for environmental monitoring and research. mdpi.com

Overview of 3-Nitrofluorene as a Representative Environmental Pollutant and Research Compound

This compound is a specific NPAH that serves as a representative example of this class of pollutants. It is a derivative of fluorene (B118485), a three-ringed PAH, with a nitro group attached at the third position of the fluorene structure. ontosight.ai It is a yellow crystalline solid that is slightly soluble in water but soluble in organic solvents. ontosight.ai

As an environmental pollutant, this compound is found in various environmental matrices, including the air. cnr.it Its presence in the atmosphere is linked to both direct emissions, such as from diesel exhaust, and secondary formation from the atmospheric reactions of fluorene. researchgate.netcuni.czcnr.it Specifically, 2-nitrofluorene (B1194847) is more associated with direct diesel emissions, while this compound is found in higher proportions in the atmosphere, suggesting its formation from gas-phase reactions. cnr.it

The compound's mutagenic properties have made it a subject of interest in toxicological research. ontosight.ai Studies have investigated its potential to cause genetic mutations, a key concern for human health. ontosight.ai Due to its role as a widespread environmental contaminant and its biological activity, this compound is frequently used as a model compound in research to understand the broader implications of NPAH exposure. nih.gov This research includes studies on its metabolism, mechanisms of toxicity, and methods for its detection and quantification in the environment. nih.govtandfonline.com

Scope and Research Imperatives for this compound Studies

The study of this compound encompasses several key research areas driven by the need to understand and mitigate the risks associated with its presence in the environment. A primary focus is on its environmental fate and transport, including its formation, degradation, and distribution in different environmental compartments. copernicus.org

A significant area of research is dedicated to its toxicology and the mechanisms by which it exerts its biological effects. This includes studies on its metabolism, as the metabolic activation of NPAHs is often a critical step in their ability to cause harm. nih.govnih.gov Research has explored how enzymes in the body, such as cytochrome P450s and reductases, transform this compound into other compounds and how these metabolic pathways may contribute to its genotoxicity. ontosight.aiacs.org

Furthermore, the development of sensitive and specific analytical methods for the detection and quantification of this compound and its isomers in complex environmental samples is a crucial research imperative. cuni.cztandfonline.com Accurate measurement is essential for assessing human exposure levels and for monitoring the effectiveness of pollution control strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO2 B130769 3-Nitrofluorene CAS No. 5397-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGNBSBBQJLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202263
Record name 3-Nitrofluorene
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Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5397-37-5
Record name 3-Nitro-9H-fluorene
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Record name 3-Nitrofluorene
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Record name NSC3016
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Record name 3-Nitrofluorene
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Environmental Occurrence, Formation, and Fate of 3 Nitrofluorene

Environmental Sources and Pathways of Formation

The formation of 3-nitrofluorene can be attributed to two primary pathways: direct emission from combustion sources and atmospheric transformation of its parent PAH, fluorene (B118485). epa.gov

This compound is a product of incomplete combustion processes. epa.gov It has been identified in the emissions from various sources, including:

Vehicle Exhaust: Diesel and gasoline engine exhausts are significant sources of nitro-PAHs. epa.govnih.gov While 2-nitrofluorene (B1194847) is often the most abundant isomer of fluorene in diesel exhaust, this compound is also present. epa.govmdpi.comuniba.it

Industrial Emissions: Industrial activities that involve the combustion of fossil fuels contribute to the emission of nitro-PAHs. epa.gov

Residential Heating and Cooking: The burning of wood and other biomass for residential purposes can also release this compound into the atmosphere. epa.govnih.gov

It is important to note that the isomeric profile of nitrofluorenes can differ between direct emissions and what is found in the ambient atmosphere. epa.gov For instance, while 2-nitrofluorene is a primary emission from diesel exhaust, this compound is a key isomer formed through atmospheric reactions. epa.govuniba.it

A significant pathway for the presence of this compound in the environment is the atmospheric transformation of fluorene, a common PAH. epa.govnih.gov These transformations are primarily driven by gas-phase reactions with atmospheric radicals.

During the daytime, the dominant atmospheric oxidant is the hydroxyl (OH) radical. nih.gov The gas-phase reaction of fluorene with OH radicals, in the presence of nitrogen oxides (NOx), leads to the formation of several nitrofluorene isomers, with this compound being a dominant product. nih.govresearchgate.net

Environmental chamber studies have demonstrated that the OH radical-initiated reaction of gas-phase fluorene produces 1-, 2-, 3-, and 4-nitrofluorene (B3369656). nih.gov Among these, this compound is often the most prominent isomer formed through this pathway. epa.govnih.gov This secondary formation is a crucial contributor to the ambient concentrations of this compound. epa.gov The reaction mechanism involves the addition of the OH radical to the fluorene molecule, followed by a reaction with nitrogen dioxide (NO2) and subsequent loss of a water molecule. epa.gov

During the nighttime, in the absence of sunlight to cause photolysis, the nitrate (B79036) (NO3) radical becomes a more significant oxidant in the atmosphere. nih.govcopernicus.org The gas-phase reaction of fluorene with the NO3 radical also contributes to the formation of nitrofluorenes. nih.govresearchgate.net This reaction pathway involves the addition of the NO3 radical to fluorene, which can then react further to form nitro-isomers. researchgate.net While the OH radical pathway is generally considered dominant for the formation of this compound, the NO3 radical reactions are an important nighttime formation route. nih.govaaqr.org

Atmospheric Transformation of Parent Polycyclic Aromatic Hydrocarbons (PAHs)

Environmental Distribution and Partitioning

Once formed, this compound is distributed in the environment, partitioning between different environmental compartments.

Like other semi-volatile organic compounds, this compound exists in the atmosphere in both the gas phase and adsorbed onto particulate matter. aaqr.orgcopernicus.org The partitioning between these two phases is influenced by factors such as its molecular weight and the ambient temperature. aaqr.orgaaqr.org

Nitro-PAHs with lower molecular weights tend to be more prevalent in the gas phase, while those with higher molecular weights are more likely to be associated with particles. aaqr.org Although specific partitioning data for this compound is limited, its three-ring structure suggests it will be found in both phases. aaqr.orgaaqr.org Studies have shown that nitro-PAHs formed in the gas phase can subsequently condense onto existing particles. aaqr.org The distribution between the gas and particle phases is critical as it affects the compound's atmospheric transport, deposition, and potential for human exposure. ca.gov

Occurrence in Diverse Environmental Matrices (e.g., Urban Air, Soil, Sediments, Water)

This compound is an environmental pollutant primarily formed through atmospheric reactions rather than being directly emitted from combustion sources. researchgate.netresearchgate.net Its presence in various environmental compartments is a result of its formation mechanism and subsequent transport and deposition.

Urban Air: The majority of ambient nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) with four rings or less, including this compound, are thought to be formed from the gas-phase reactions of their parent PAHs. researchgate.netresearchgate.netepa.gov Specifically, this compound is formed from the atmospheric reaction of gas-phase fluorene with hydroxyl (OH) radicals. researchgate.netresearchgate.net In contrast, its isomer, 2-nitrofluorene, is typically associated with direct emissions from sources like diesel exhaust. researchgate.netcnr.it As a result, this compound is found as a component of the vapor phase in ambient air. nih.gov Studies have shown that nitrofluorenes are present in the atmosphere, mainly in the gas phase, and contribute to the mutagenicity of ambient air. nih.gov In some analyses of fluorene reaction products, this compound accounted for a significant portion—approximately 75%—of the mutagenic activity. nih.gov

Soil and Sediments: Like other nitro-PAHs, this compound is expected to adsorb onto soil and sediment particles due to its chemical nature. epa.gov High sorption coefficient (log Koc) values for this class of compounds suggest strong binding to organic matter in soil and sediments, which in turn limits their mobility. epa.gov Consequently, leaching into groundwater is considered to be a negligible transport pathway. epa.gov While specific concentrations for this compound in soil and sediments are not widely reported, studies have detected various other nitro-PAHs in soils from urban, agricultural, and industrial areas. researchgate.netnih.govmdpi.com

Water: The occurrence of this compound in water is limited by its low water solubility. ontosight.ai However, detection is possible. For instance, "nitro-fluorene" (isomer not specified) has been detected in surface water samples from Taihu Lake in China at concentrations below 0.133 mg/L. researchgate.net The presence of nitro-PAHs in aquatic environments can also be influenced by their potential for bioaccumulation. epa.gov

Table 1: Occurrence and Formation of this compound in the Environment

Environmental MatrixPrimary Source/FormationTypical PhaseNotes
Urban Air Secondary formation from the gas-phase reaction of fluorene with hydroxyl radicals. researchgate.netresearchgate.netGas Phase. nih.govA significant contributor to the mutagenic activity of fluorene atmospheric reaction products. nih.gov
Soil & Sediments Atmospheric deposition.Adsorbed to Particles.Expected to have low mobility due to strong adsorption to organic matter. epa.gov
Water Atmospheric deposition and runoff.Dissolved (low solubility).Leaching into groundwater is considered negligible. epa.gov

Environmental Degradation and Persistence Mechanisms

The persistence of this compound in the environment is governed by its susceptibility to degradation through photochemical and microbial processes.

The photochemical degradation of this compound is a key process influencing its atmospheric lifetime. Theoretical studies on its isomer, 2-nitrofluorene, provide significant insights into the likely degradation mechanisms. rsc.org The process is initiated by the absorption of ultraviolet (UV) light, which excites the molecule to a higher energy state (an excited singlet state). rsc.org

The primary proposed photochemical pathway involves several steps:

Excitation: The molecule absorbs light energy, transitioning to an excited state (¹ππ*). rsc.org

Intersystem Crossing (ISC): The excited molecule rapidly transitions from the singlet state to a more stable triplet state (T₁). rsc.org

Structural Rearrangement: A critical step in the degradation is the twisting of the nitro group (–NO₂) out of the plane of the fluorene aromatic rings. rsc.org

Dissociation: From the triplet state, the molecule can undergo dissociation, breaking down into radical species, primarily the aryl radical (Ar–O•) and nitric oxide (NO•). rsc.org This occurs via an oxaziridine-type intermediate structure. rsc.org

The efficiency of these photochemical reactions can be influenced by the surrounding medium. nih.gov The presence of oxygen can impact degradation rates, and the type of solvent can alter reaction kinetics. nih.gov For some nitro-PAHs, degradation follows first-order kinetics, while others may undergo more complex reactions. nih.gov The orientation of the nitro group relative to the aromatic rings is a crucial factor determining a molecule's stability under light irradiation. researchgate.netnih.gov this compound, where the nitro group is parallel to the ring, is expected to be more stable under light irradiation compared to isomers with different orientations. nih.gov

Table 2: Proposed Photochemical Degradation Pathway for this compound

StepProcessDescription
1 Light AbsorptionExcitation to a singlet state (¹ππ*) upon absorbing UV radiation. rsc.org
2 Intersystem CrossingRapid decay from the singlet state to a more stable triplet state (T₁). rsc.org
3 Molecular Geometry ChangeTwisting of the –NO₂ group out of the aromatic plane. rsc.org
4 Bond CleavageDissociation into free radicals (Ar–O• and NO•) via an intermediate. rsc.org

Microbial activity plays a significant role in the fate of this compound in soil, sediments, and water. Biotransformation is the structural modification of a compound by organisms or their enzymes, often resulting in less toxic and more water-soluble products that can be more easily eliminated. inflibnet.ac.invedantu.com

While direct studies on the microbial degradation of this compound are limited, research on its isomer, 2-nitrofluorene, and other nitro-PAHs indicates a probable metabolic pathway. Fungi, such as Cunninghamella elegans, have been shown to metabolize various nitro-PAHs, including 2-nitrofluorene. asm.org Similarly, in vitro studies using liver preparations from fish have demonstrated the biotransformation of 2-nitrofluorene. nih.gov

The primary and most critical step in the microbial transformation of nitro-aromatic compounds is nitroreduction . This process involves the reduction of the nitro group (–NO₂) to an amino group (–NH₂). In the case of this compound, this would result in the formation of 3-aminofluorene. This reaction can be catalyzed by various microbial enzymes. nih.gov

Following the initial nitroreduction, further biotransformation can occur. These subsequent steps may include:

N-Acylation: The newly formed amino group can be acylated (e.g., addition of an acetyl or formyl group), forming compounds like 3-acetylaminofluorene or 3-formylaminofluorene. nih.gov

Ring Hydroxylation: Hydroxyl groups (–OH) can be added to the aromatic rings by microbial cytochrome P-450 enzyme systems. nih.gov

These transformation processes generally increase the polarity of the compound, which can enhance its water solubility and facilitate further degradation or removal from the environment. vedantu.com

Table 3: Likely Microbial Biotransformation Steps for this compound

Transformation StepReactantProductNotes
Nitroreduction This compound3-AminofluoreneThe key initial step in microbial metabolism. nih.gov
N-Acylation 3-Aminofluorene3-Acetylaminofluorene / 3-FormylaminofluoreneIncreases molecular complexity. nih.gov
Ring Hydroxylation This compound or its metabolitesHydroxylated derivativesIncreases polarity and water solubility. nih.gov

Synthetic Methodologies and Chemical Reactions of 3 Nitrofluorene

Academic Synthesis Routes of 3-Nitrofluorene and its Isomers

The introduction of a nitro group onto the fluorene (B118485) core can be achieved through several distinct chemical strategies. The position of nitration is highly dependent on the reaction conditions and the specific nitrating agents employed. The primary isomers of interest are 1-nitrofluorene, 2-nitrofluorene (B1194847), this compound, and 4-nitrofluorene (B3369656).

Electrophilic aromatic substitution is the most direct method for the nitration of fluorene. The reaction typically involves treating fluorene with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in glacial acetic acid. libretexts.org The distribution of the resulting mononitrofluorene isomers is governed by the electronic and steric properties of the fluorene nucleus.

The positions C-2 and C-7 are the most electron-rich and sterically accessible, making them the most favorable sites for electrophilic attack. Consequently, direct nitration of fluorene predominantly yields 2-nitrofluorene. orgsyn.orgrsc.org For instance, the reaction of fluorene with concentrated nitric acid in glacial acetic acid at elevated temperatures results in 2-nitrofluorene as the main product in good yield. orgsyn.org Depending on the conditions, 4-nitrofluorene can also be formed as a significant isomer.

The synthesis of this compound via direct electrophilic nitration is not efficient due to the lower reactivity of the C-3 position. Achieving this compound requires a more nuanced, multi-step synthetic approach. An improved and reproducible procedure involves the nitration of 2-acetamidofluorene. tandfonline.com In this method, nitration with one equivalent of nitric acid at 25°C yields a mixture of 2-acetamido-3-nitrofluorene and 2-acetamido-7-nitrofluorene. tandfonline.com After deacylation, the less basic 2-amino-3-nitrofluorene can be isolated from the more basic 7-nitro isomer. The final step involves reductive deamination of 2-amino-3-nitrofluorene using an agent like tert-butyl nitrite (B80452) in tetrahydrofuran (B95107) (THF) to yield this compound. tandfonline.com

A summary of typical electrophilic nitration outcomes is presented below.

Starting MaterialReagents and ConditionsMajor Product(s)YieldReference
FluoreneConc. HNO₃, Glacial Acetic Acid, 60-80°C2-Nitrofluorene79% orgsyn.org
2-Acetamidofluorene1. HNO₃, Acetic Acid, 25°C; 2. HCl/Ethanol; 3. t-BuONO, THFThis compound20-25% (overall) tandfonline.com
FluorenoneHNO₃, H₂SO₄, Water, 80°C2-Nitrofluorenone92% researchgate.net

This table illustrates common synthetic strategies for nitrofluorene isomers, highlighting that this compound synthesis requires an indirect route.

In addition to laboratory synthesis, nitrofluorenes are formed in the atmosphere through gas-phase reactions of fluorene with hydroxyl (OH) radicals in the presence of nitrogen oxides (NOₓ). escholarship.org This pathway is environmentally significant and can lead to a different isomer distribution compared to electrophilic nitration in solution. The reaction is initiated by the addition of an OH radical to the aromatic ring of fluorene, followed by reaction with nitrogen dioxide (NO₂). researchgate.net

Laboratory simulations and atmospheric observations have confirmed that gas-phase reactions are a crucial source of certain nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) that are not major products of direct emission sources. escholarship.org For fluorene, the OH radical-initiated reaction is a key formation pathway for its nitro derivatives in the atmosphere. researchgate.net Theoretical studies support these findings, indicating that the atmospheric lifetime of fluorene is significantly influenced by its reaction with OH radicals, estimated to be around 12.5 hours. researchgate.net

Computational studies have shown that the formation of 2-nitrofluorene and this compound is kinetically favored in these gas-phase reactions. researchgate.netnih.gov

Derivatization and Structural Modification for Research Applications

This compound serves as a versatile intermediate for the synthesis of more complex molecules for specific research applications, particularly in medicinal chemistry and materials science. The nitro group and the active methylene (B1212753) bridge (C-9 position) are the primary sites for structural modifications.

A common derivatization is the reduction of the nitro group to an amine, yielding 3-aminofluorene. tandfonline.com This amine can then be further modified. For example, the mutagenic properties of N-substituted aromatic hydrocarbons are a subject of intense research, and synthetic routes to derivatives of 3-aminofluorene are essential for these studies. thieme-connect.com

The methylene group at the C-9 position is acidic and can be deprotonated to form a carbanion. This nucleophilic center can react with various electrophiles, allowing for the introduction of substituents at this position. New 9-substituted 3-nitrofluorenes have been prepared as potential intermediates to study the carcinogenicity and mutagenicity of related compounds. nih.gov However, the stability of these derivatives can be a challenge, as some are too unstable to survive subsequent reaction conditions, such as those required to reduce the nitro group. nih.gov

In the field of materials science, nitrofluorene derivatives are used as electron-accepting building blocks for creating push-pull chromophores with applications in nonlinear optics and organic electronics. nih.govmdpi.com The synthesis of these materials often involves a Knoevenagel condensation between the active methylene group of a dinitro- or trinitrofluorene derivative and an aldehyde-functionalized electron-donor group. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Site Selectivity in Formation

Quantum chemical calculations have provided significant insights into the reaction mechanisms and regioselectivity of fluorene nitration. researchgate.net These computational studies help to explain the observed product distributions in both synthetic and atmospheric formation routes that are not always intuitive from simple resonance theory.

Theoretical studies on the gas-phase OH radical-initiated reaction of fluorene have been conducted using methods like transition state theory. researchgate.netnih.gov These studies calculate the Gibbs free energy barriers (ΔG) and reaction enthalpies (ΔH) for the formation of the different nitrofluorene isomers. The calculations demonstrate that the rate constants for the formation of this compound and 2-nitrofluorene are significantly larger than that for 1-nitrofluorene, which is consistent with experimental observations. researchgate.netnih.gov The products predicted by some computational models, such as those based on the condensed Fukui function (CFF), were initially inconsistent with experimental results for fluorene, necessitating more advanced theoretical approaches like transition state theory to accurately model the reaction. researchgate.netnih.gov

The table below summarizes calculated energetic data for the formation of nitrofluorene isomers via the OH-initiated pathway in the presence of NO₂. researchgate.net

Formation RouteGibbs Potential Energy Barrier (ΔG, kcal/mol)Reaction Heat (ΔH, kcal/mol)
Fluorene → 1-Nitrofluorene11.5-23.1
Fluorene → 2-Nitrofluorene4.8-25.7
Fluorene → this compound5.3-25.2
Fluorene → 4-Nitrofluorene8.8-23.1

Data from computational studies illustrating the kinetic favorability for the formation of 2- and this compound in gas-phase reactions. researchgate.net

These theoretical investigations are crucial for understanding the fundamental principles that govern reaction outcomes and for predicting the environmental fate and formation of nitroaromatic compounds. researchgate.netacs.org

Advanced Analytical Techniques for 3 Nitrofluorene Detection and Characterization

Chromatographic Separation Techniques for Isomer Analysis and Quantification

Chromatography is the cornerstone for the analysis of 3-Nitrofluorene, providing the necessary separation from other nitro-PAHs and interfering compounds. The choice between gas and liquid chromatography depends on the sample's volatility and the complexity of the matrix.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like this compound. bhu.ac.indrawellanalytical.com The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. bhu.ac.in The selection of the stationary phase is the most critical parameter for achieving resolution between isomers. gcms.cz

The polarity of the stationary phase, determined by its functional groups, dictates its interaction with the analytes. gcms.cz For nitro-PAHs, stationary phases of intermediate polarity are often employed. Polysiloxane-based phases, such as those containing phenyl or cyanopropyl functional groups, offer selective interactions that can differentiate between closely related isomers. gcms.cznih.gov For instance, a (5%-phenyl)-methylpolysiloxane stationary phase is a common choice for general-purpose separation of PAHs and their derivatives. More specialized phases, including certain liquid crystalline stationary phases, have demonstrated exceptional selectivity for separating positional isomers that are difficult to resolve on standard columns. shimadzu.eu

The retention time (tR), the time it takes for an analyte to pass through the column, is a key parameter for identification. drawellanalytical.comphenomenex.com It is influenced by the column temperature, carrier gas flow rate, and the column's dimensions (length, diameter, and film thickness). drawellanalytical.comgcms.cz Temperature programming, where the column temperature is increased during the run, is typically used to ensure the timely elution of less volatile compounds while maintaining resolution for earlier eluting ones.

ParameterTypical ConditionPurpose/Effect
Stationary PhaseMid-polarity (e.g., 50% Phenyl Polysiloxane)Provides selectivity for separating aromatic isomers based on differences in polarity and shape.
Column Dimensions30 m length x 0.25 mm I.D. x 0.25 µm film thicknessStandard dimensions balancing resolution, analysis time, and sample capacity.
Carrier GasHelium or HydrogenInert mobile phase to carry analytes through the column.
Temperature ProgramInitial 100°C, ramp at 10°C/min to 300°CEnsures separation of volatile components at lower temperatures and elution of heavier components at higher temperatures.

High-Performance Liquid Chromatography (HPLC) is highly suited for analyzing complex mixtures and compounds that are not sufficiently volatile or stable for GC analysis. glsciences.eu The technique separates components based on their interactions with both the stationary phase (packed into a column) and a liquid mobile phase.

For this compound and other nitro-PAHs, reversed-phase HPLC is the most common approach. nacalai.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The most widely used stationary phases are silica-based particles chemically bonded with C18 (octadecyl) alkyl chains. nacalai.comresearchgate.net This hydrophobic stationary phase retains nonpolar analytes like this compound.

The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). nacalai.comresearchgate.net By adjusting the ratio of these solvents, the polarity of the mobile phase is controlled, which in turn affects the retention time of the analytes. A higher concentration of the organic solvent (stronger mobile phase) decreases retention time, while a lower concentration increases it. nacalai.com Gradient elution, where the mobile phase composition is changed during the analysis, is often used to separate complex mixtures containing compounds with a wide range of polarities. nacalai.com

ParameterTypical ConditionPurpose/Effect
ColumnReversed-Phase C18 (e.g., 4.6 mm I.D. x 150 mm length, 5 µm particle size)Hydrophobic stationary phase retains nonpolar/moderately polar analytes like this compound.
Mobile PhaseAcetonitrile/Water GradientPolar mobile phase. A gradient from lower to higher acetonitrile concentration elutes compounds in order of increasing hydrophobicity.
Flow Rate1.0 mL/minTypical flow rate for analytical scale columns to ensure efficient separation.
DetectionUV-Vis Detector (e.g., at 254 nm)Aromatic rings in this compound absorb UV light, allowing for sensitive detection.

Spectroscopic Identification and Structural Elucidation Methods

While chromatography separates the components of a mixture, spectroscopy is required for their definitive identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. ¹H NMR gives information on the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. bhu.ac.in

For this compound, the ¹H NMR spectrum would show distinct signals for each of the aromatic protons. The chemical shift (δ), measured in parts per million (ppm), of each proton is influenced by its local electronic environment. pdx.edu The electron-withdrawing nitro group causes protons on the same ring to shift downfield (to higher ppm values) compared to those on the unsubstituted ring. Spin-spin coupling between adjacent protons results in the splitting of signals, providing valuable information about the connectivity of the molecule.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign each proton and carbon signal and confirm the substitution pattern, distinguishing this compound from its isomers. lcms.cz

NucleusIllustrative Chemical Shift (δ, ppm)Notes
¹H (Aromatic)7.4 - 8.5 ppmProtons on the nitro-substituted ring are shifted further downfield (higher ppm) due to the electron-withdrawing effect of the NO₂ group.
¹H (Methylene, -CH₂-)~4.0 ppmThe two protons at the C9 position of the fluorene (B118485) backbone typically appear as a singlet.
¹³C (Aromatic)120 - 150 ppmThe carbon atom directly attached to the NO₂ group (C3) would have a distinct chemical shift, typically downfield around 148 ppm.
¹³C (Methylene, -CH₂-)~37 ppmThe C9 carbon of the fluorene structure.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk When coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS), it is a powerful tool for identifying and quantifying compounds at trace levels.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). uni-saarland.de The m/z of this ion provides the molecular weight of the compound. For this compound (C₁₃H₉NO₂), the molecular weight is approximately 211.1 g/mol , so the molecular ion peak would appear at m/z 211.

The molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.ukwikipedia.org This fragmentation pattern serves as a molecular fingerprint that aids in structural identification. For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group components.

m/z ValueProposed Fragment IonLoss from Molecular Ion
211[C₁₃H₉NO₂]⁺•Molecular Ion (M⁺•)
181[C₁₃H₉O]⁺Loss of NO (30 amu)
165[C₁₃H₉]⁺Loss of NO₂ (46 amu)
152[C₁₂H₈]⁺•Loss of NO₂ and HCN

Electroanalytical Methodologies for Sensitive Determination

Electroanalytical methods are a class of techniques that measure the potential and/or current in an electrochemical cell to determine the concentration of an analyte. uni-halle.de Techniques like voltammetry are particularly well-suited for the analysis of reducible or oxidizable species, such as nitroaromatic compounds. libretexts.org

The nitro group in this compound is electrochemically active and can be readily reduced at an electrode surface. Cyclic voltammetry (CV) can be used to study this redox behavior. ossila.com In a CV experiment, the potential is swept linearly and the resulting current is measured. The potential at which the reduction occurs is characteristic of the compound. scielo.br Studies on various nitro-PAHs have shown that they undergo reversible reduction processes. nih.govresearchgate.net For instance, the first half-wave reduction potential is a key parameter that indicates the ease of reduction. scielo.br

More sensitive techniques like differential pulse voltammetry (DPV) can be used for quantitative trace analysis. These methods offer advantages such as high sensitivity, rapid analysis times, and low operational costs compared to other analytical methods. scielo.br Research on related compounds like 2-nitrofluorene (B1194847) and 2,7-dinitrofluorene (B108060) using DPV at a mercury meniscus modified silver solid amalgam electrode (m-AgSAE) has demonstrated low limits of quantification, highlighting the potential of these methods for sensitive determination. researchgate.net

TechniqueMeasured ParameterSignificance for this compound Analysis
Cyclic Voltammetry (CV)Reduction/Oxidation PotentialsCharacterizes the electrochemical properties of the nitro group, providing qualitative information.
Differential Pulse Voltammetry (DPV)Peak CurrentProvides high sensitivity for quantification. The peak current is proportional to the concentration.
Adsorptive Stripping Voltammetry (AdSV)Stripping Peak CurrentAn ultra-sensitive technique involving a preconcentration step on the electrode surface to achieve very low detection limits.

Application of Analytical Methods in Environmental Monitoring and Biological Matrix Analysis

The detection and quantification of this compound in various environmental and biological samples are crucial for assessing exposure and understanding its fate and transport. Advanced analytical techniques are employed to measure this compound, often at trace levels, in complex matrices such as air, water, soil, and biological tissues. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical objectives.

Environmental Monitoring

Analytical methods for environmental monitoring are designed to be highly sensitive and selective due to the typically low concentrations of this compound and the presence of numerous interfering substances.

Air Analysis: this compound is a component of airborne particulate matter, primarily originating from combustion sources like diesel exhaust. Monitoring its concentration in urban and industrial air is essential for assessing public health risks. High-volume samplers are used to collect total suspended particles (TSP) or size-fractionated particles (e.g., PM10) on filters. After collection, the filter samples undergo extraction, typically using solvents like dichloromethane (B109758), followed by cleanup procedures to isolate the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) fraction.

Gas chromatography-mass spectrometry (GC-MS), particularly with a triple quadrupole mass spectrometer (QQQ-MS), is a powerful technique for the analysis of particle-bound nitro-PAHs, including this compound. This method offers high sensitivity and selectivity. High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also utilized, sometimes involving a post-column reduction step to convert nitro-PAHs to their more fluorescent amino derivatives, thereby enhancing sensitivity. Studies in various urban areas have detected nitro-PAHs, with concentrations generally being higher in winter due to increased emissions from heating and specific meteorological conditions. For instance, studies have shown that the main particulate nitro-PAHs in ambient air often include 2-nitrofluorene and 3-nitrofluoranthene (B1196665), with concentrations of total nitro-PAHs in some urban atmospheres being lower than 1 ng/m³. gcms.cz

Interactive Data Table: Analytical Methods for this compound in Air

Analytical TechniqueSample PreparationTypical Detection Limit (LOD)Key Findings
GC-MS/MS Microwave-assisted extraction of PM10 filters12 to 84 pg/mL for most nitro-PAHsHigh repeatability and sensitivity for quantifying particle-bound nitro-PAHs. gcms.cz
HPLC-UV Solid-phase extraction of total suspended particlesNot specifiedDetermined size distribution of various nitro-PAHs, including 2-nitrofluorene. nih.gov

Water Analysis: The contamination of surface water and groundwater with this compound and other nitro-PAHs is a concern due to industrial effluents and atmospheric deposition. Analytical approaches for water samples often involve a pre-concentration step to extract the analytes from the large sample volumes. Solid-phase extraction (SPE) is a commonly used technique for this purpose.

Following extraction, analysis is typically performed using GC-MS or HPLC. A study employing single-drop microextraction (SDME) followed by gas chromatography with an electron capture detector (GC-ECD) demonstrated a green analytical method for various nitro-compounds, including 3-Nitrotoluene, in environmental water. researchgate.net This method achieved low limits of detection, ranging from 0.01 to 0.09 µg/L in deionized water. researchgate.net While this study focused on a related compound, the methodology is applicable to other nitroaromatics like this compound.

Interactive Data Table: Analytical Methods for Nitroaromatics in Water

Analytical TechniqueSample PreparationAnalyte ExampleLimit of Detection (LOD)
GC-ECD Single-Drop Microextraction (SDME)3-Nitrotoluene0.01 - 0.09 µg/L
GC-MS Solid-Phase Extraction (SPE)General Nitro-PAHsMethod dependent
HPLC-Fluorescence Solid-Phase Extraction (SPE)General Nitro-PAHsMethod dependent

Soil and Sediment Analysis: Soil and sediment can act as sinks for this compound released into the environment from industrial activities or atmospheric deposition. The analysis of these solid matrices requires robust extraction techniques to release the analytes from the complex matrix. Common methods include sonication with a suitable solvent like dichloromethane or Soxhlet extraction.

After extraction, the extracts are cleaned up and analyzed by HPLC with fluorescence detection or GC-MS. longdom.org For HPLC analysis, a derivatization step involving reduction of the nitro group to an amino group can significantly improve fluorescence detection. One study on urban and industrial soils found concentrations of nitro-PAHs, such as 3-nitrofluoranthene and 1-nitropyrene (B107360), in the range of 30 to 800 ng/kg dry weight. lu.se

Interactive Data Table: Analytical Methods for this compound in Soil

Analytical TechniqueSample PreparationTypical Quantification LimitOverall Recoveries
HPLC-Fluorescence Sonication with dichloromethane, derivatization via reduction16 - 60 ng/kg dry mass89 - 106%
GC-MS (NCI-MS/MS) Solid-phase extraction and semipreparative HPLC cleanupNot specifiedMethod dependent

Biological Matrix Analysis

Biomonitoring provides a measure of the internal dose of a chemical and its metabolites in the human body. For this compound, this involves the analysis of biological fluids and tissues for the parent compound, its metabolites, or biomarkers of exposure such as DNA adducts.

Analysis of Metabolites: After entering the body, this compound is metabolized. A key metabolic pathway is the reduction of the nitro group to form 3-aminofluorene. This metabolite can be measured in biological samples like urine to assess recent exposure. Analytical methods for urinary metabolites often involve enzymatic hydrolysis to release conjugated forms, followed by extraction and analysis, typically by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques provide the necessary sensitivity and specificity to detect the low concentrations of metabolites expected from environmental exposure.

Analysis of DNA and Protein Adducts: The metabolic activation of this compound can lead to the formation of reactive intermediates that can bind to macromolecules like DNA and proteins, forming adducts. These adducts are considered valuable biomarkers of effective biological dose and potential cancer risk. For instance, the metabolite N-hydroxy-3-aminofluorene can react with DNA bases, primarily guanine, to form adducts such as N-(deoxyguanosin-8-yl)-3-aminofluorene.

The analysis of DNA adducts is challenging due to their extremely low levels. The ³²P-postlabeling assay is a highly sensitive method that has been used to detect DNA adducts from various nitro-PAHs. This technique involves enzymatic digestion of DNA, labeling of the adducted nucleotides with ³²P, chromatographic separation, and detection by autoradiography. More recently, instrumental techniques like LC-MS/MS have been developed for the structural confirmation and quantification of specific adducts. Studies on related compounds, such as 3-nitrobenzanthrone (B100140), have shown the formation of multiple DNA adducts in human cells. ru.nl

Interactive Data Table: Biomarkers and Analytical Methods for this compound Exposure

BiomarkerBiological MatrixAnalytical TechniqueKey Findings
3-Aminofluorene UrineGC-MS, LC-MS/MSCan indicate recent exposure to this compound.
DNA Adducts Tissues, White Blood Cells³²P-Postlabeling, LC-MS/MSProvides a measure of the biologically effective dose and potential genotoxic risk. ru.nlfloridadep.gov
Hemoglobin Adducts BloodGC-MSCan be used to assess cumulative exposure over the lifespan of red blood cells.

Biological Activity and Molecular Toxicological Mechanisms of 3 Nitrofluorene

Genotoxicity and Mutagenicity Assessment

Genotoxicity assessment is crucial for understanding the potential of chemical substances to cause genetic damage, a key event in carcinogenesis. This section reviews the findings from various assays designed to detect the mutagenic and genotoxic potential of 3-Nitrofluorene.

Bacterial Reverse Mutation Assays (e.g., Salmonella Typhimurium Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. oup.combienta.net It utilizes specific strains of Salmonella typhimurium that are engineered to be unable to synthesize the amino acid histidine, requiring it from the growth medium. oup.com A positive test result, indicated by the growth of bacterial colonies on a histidine-limited medium, signifies that the test chemical has caused a mutation restoring the gene function. oup.com

Despite the widespread use of the Ames test for screening nitroaromatic hydrocarbons, a review of the available scientific literature did not yield specific results for the mutagenicity of this compound in Salmonella typhimurium or related bacterial strains. Studies frequently report on the mutagenicity of its isomer, 2-Nitrofluorene (B1194847), which is often used as a positive control in these assays, particularly in the TA98 strain. bienta.netmedtextpublications.comthepharmajournal.com

Mammalian Cell Genotoxicity Assays (e.g., Chinese Hamster Ovary (CHO) Sister Chromatid Exchange and Chromosomal Aberration Tests)

Mammalian cell assays provide critical data on a compound's ability to induce genetic damage in eukaryotic cells.

Chromosomal Aberration Tests A study investigating the clastogenicity (the ability to induce chromosomal damage) of four mononitrofluorene isomers was conducted using a Chinese hamster lung (CHL) cell line. nih.gov The results demonstrated that 1-, 2-, 3-, and 4-nitrofluorene (B3369656) were all found to be more clastogenic in the presence of a metabolic activation system (rat liver S9 mix) than in its absence. nih.gov This indicates that metabolites of these compounds are likely the active clastogenic agents. nih.gov

CompoundConditionClastogenic ActivityReference
This compoundWithout S9 MixPositive nih.gov
This compoundWith S9 MixMore Clastogenic than without S9 nih.gov
1-NitrofluoreneWith S9 MixMore Clastogenic than without S9 nih.gov
2-NitrofluoreneWith S9 MixMore Clastogenic than without S9 nih.gov
4-NitrofluoreneWith S9 MixMore Clastogenic than without S9 nih.gov

Sister Chromatid Exchange (SCE) Tests The Sister Chromatid Exchange (SCE) assay is another sensitive cytogenetic test that detects the reciprocal interchange of DNA between sister chromatids. nih.gov While studies have been conducted on related compounds, such as 2-Nitrofluorene and various dinitro- and nitrofluorenones in Chinese Hamster Ovary (CHO) cells nih.gov, specific data on the ability of this compound to induce SCEs could not be identified in the reviewed literature.

In Vivo Genotoxicity Studies (e.g., Rodent Micronucleus Tests)

In vivo genotoxicity studies, such as the rodent micronucleus test, are essential for evaluating the genotoxic effects of a substance within a whole living organism, accounting for metabolic, pharmacokinetic, and DNA repair processes. tandfonline.com This assay detects damage to chromosomes or the mitotic apparatus by identifying small nuclei (micronuclei) in newly formed red blood cells. pku.edu.cn

A thorough review of scientific databases did not locate any in vivo genotoxicity studies, including rodent micronucleus tests, conducted specifically on this compound.

DNA Adduct Formation and Characterization

The carcinogenic activity of many chemical compounds is initiated by their metabolic activation into reactive intermediates that can bind covalently to DNA, forming DNA adducts. This DNA damage, if not properly repaired, can lead to mutations during DNA replication. Extensive research has been performed on the DNA adducts formed by the isomer 2-Nitrofluorene, identifying specific adducts such as N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). ebi.ac.uknih.govpsu.edu

However, studies characterizing the specific DNA adducts formed by this compound, their structure, and their distribution in various tissues were not found in the available scientific literature.

Structure-Activity Relationships in Genotoxicity

The biological activity of nitrofluorene isomers is highly dependent on the position of the nitro group on the fluorene (B118485) backbone. nih.govnih.gov

In mammalian cells, a comparative study on the clastogenicity of four mononitrofluorene isomers (1-, 2-, 3-, and 4-nitrofluorene) in a Chinese hamster lung cell line revealed that all isomers required metabolic activation (S9 mix) to exert their full clastogenic potential. nih.gov This suggests a common mechanistic pathway involving metabolic conversion to more reactive species for this class of compounds. nih.gov

In bacterial systems, while direct comparative data for this compound is scarce, studies on the corresponding oxidized compounds (fluorenones) show clear structure-activity relationships. For instance, 2-nitrofluorenone was found to be more mutagenic than 3-nitrofluorenone in Salmonella. nih.gov This highlights the importance of the nitro group's position relative to other functional groups in determining mutagenic potency. nih.gov General principles of structure-activity relationships for nitro-aromatic compounds suggest that factors like the orientation of the nitro group relative to the plane of the aromatic rings can significantly influence mutagenicity. researchgate.net

Carcinogenicity Research and Mechanistic Insights

The carcinogenicity of several nitroaromatic hydrocarbons has been established in animal models, and these compounds are considered potential human carcinogens. oup.com The International Agency for Research on Cancer (IARC) has classified the isomer 2-Nitrofluorene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals. oup.comiarc.fr Long-term studies in rats have shown that 2-Nitrofluorene can induce tumors in the mammary gland, liver, and forestomach. oup.comnih.gov

Despite the concerns for this class of compounds, no specific long-term animal bioassays or dedicated carcinogenicity studies on this compound were found in the reviewed scientific literature. Therefore, its carcinogenic potential remains uncharacterized. Mechanistic insights are often derived from genotoxicity data; however, the lack of comprehensive genotoxicity and DNA adduct information for this compound prevents a detailed mechanistic discussion.

Evidence from In Vitro and In Vivo Carcinogenesis Studies

The carcinogenic potential of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including compounds structurally related to this compound, has been a subject of extensive research. While direct studies on this compound are part of a broader investigation into this class of environmental pollutants, evidence from related compounds provides a strong basis for understanding its potential carcinogenicity. Nitro-PAHs are recognized as environmental carcinogens, with their presence in diesel exhaust being a particular concern. nih.gov

In Vitro Evidence:

Studies on various nitro-PAHs demonstrate their mutagenic activity in bacterial assays, which is a key indicator of carcinogenic potential. nih.gov For instance, 2-nitrofluorene (a positional isomer of this compound) and other nitrofluorenones are established bacterial mutagens. nih.gov The genotoxicity of these compounds, often enhanced by metabolic activation, is a critical factor in their carcinogenicity. nih.gov In vitro assays using mammalian cells, such as Chinese hamster ovary (CHO) cells, have also been employed to assess the genotoxic effects of nitrofluorenes, including the induction of sister chromatid exchange. nih.gov The response in these assays can be influenced by the specific structure of the nitrofluorene derivative. nih.gov

In Vivo Evidence:

Animal studies have provided crucial evidence for the carcinogenicity of nitro-PAHs. For example, 2-nitrofluorene is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence of carcinogenicity in experimental animals. iarc.fr Studies in rats have shown that oral administration of 2-nitrofluorene can lead to tumors in various organs, including the forestomach and liver. iarc.fr Furthermore, in an initiation-promotion model in rats, 2-nitrofluorene has been shown to act as a moderate initiator of preneoplastic foci in the liver. iarc.froup.com While specific in vivo carcinogenicity data for this compound is less detailed in the provided context, the strong evidence for related compounds like 2-nitrofluorene and the potent carcinogenicity of other nitro-PAHs such as dinitropyrenes in laboratory animals underscores the significant carcinogenic risk associated with this class of chemicals. nih.gov

Study Type Model System Compound(s) Studied Key Findings Reference(s)
In VitroSalmonella typhimurium (Ames test)Nitrofluorenes and NitrofluorenonesDemonstrated mutagenic activity. nih.gov
In VitroChinese Hamster Ovary (CHO) cellsNitrofluorenes and NitrofluorenonesInduced sister chromatid exchange, indicating genotoxicity. nih.gov
In VivoRats (oral administration)2-NitrofluoreneInduced tumors in the forestomach and liver. iarc.fr
In VivoRats (initiation-promotion model)2-NitrofluoreneActed as a moderate initiator of preneoplastic liver foci. iarc.froup.com
In VivoRats and MiceDinitropyrenesHighly tumorigenic, inducing subcutaneous tumors. nih.gov

Elucidation of Carcinogenic Mechanisms (e.g., Genotoxic vs. Non-Genotoxic)

Chemical carcinogens are broadly categorized as genotoxic or non-genotoxic based on their mechanism of action. plos.org Genotoxic carcinogens directly interact with DNA, leading to mutations and initiating carcinogenesis. plos.orgnih.gov In contrast, non-genotoxic carcinogens induce cancer through other mechanisms, such as hormonal effects, cytotoxicity, or promoting the proliferation of already mutated cells, and are generally considered to have a threshold for their carcinogenic effects. nih.govmdpi.com

The carcinogenic activity of this compound and related nitro-PAHs is predominantly attributed to a genotoxic mechanism . This is supported by several lines of evidence:

DNA Adduct Formation: The metabolic activation of nitro-PAHs leads to the formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts. researchgate.net This process is a hallmark of genotoxic carcinogens. plos.org For instance, the metabolism of 2-nitrofluorene in rats has been shown to result in the formation of multiple DNA adducts in the liver. iarc.fr These adducts can persist and lead to mutations if not repaired. iarc.fr

Mutagenicity: As mentioned previously, nitrofluorenes exhibit mutagenic properties in bacterial and mammalian cell assays. nih.gov This ability to induce mutations is a direct consequence of their genotoxic nature.

Metabolic Activation to Reactive Species: The biotransformation of nitro-PAHs, particularly through nitroreduction, generates electrophilic species that are capable of attacking the nucleophilic sites in DNA. aacrjournals.orgeuropa.eu This metabolic pathway is a critical step in their genotoxic mode of action.

While the primary mechanism is genotoxic, it is important to note that some carcinogens can exhibit both genotoxic and non-genotoxic properties. However, the available evidence for nitrofluorenes strongly points towards genotoxicity as the principal driver of their carcinogenic effects. The distinction is crucial for risk assessment, as genotoxic carcinogens are often assumed to pose a risk at any level of exposure, whereas non-genotoxic carcinogens may have a safe threshold. nih.gov

Metabolic Pathways and Biotransformation Processes

The biotransformation of this compound is a critical determinant of its biological activity, particularly its carcinogenicity. mhmedical.com Like other nitro-PAHs, it undergoes a complex series of metabolic reactions primarily aimed at increasing its water solubility to facilitate excretion. However, some of these metabolic pathways can lead to the formation of highly reactive intermediates that are responsible for its toxic effects. mhmedical.com The metabolism of nitro-PAHs can proceed through two main routes: nitroreduction and ring oxidation. cuni.cz

Nitroreduction by Mammalian and Microbial Enzymes

Nitroreduction is a key metabolic activation pathway for nitro-PAHs, converting the nitro group to a series of intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov The N-hydroxy arylamine intermediate is a particularly important reactive metabolite that can bind to DNA. aacrjournals.org This reductive process is catalyzed by a variety of enzymes present in both mammalian tissues and the gut microbiota. nih.gov

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, play a crucial role in the metabolism of a wide range of xenobiotics, including this compound. nih.govmdpi.com While primarily known for oxidative reactions, CYP enzymes, in conjunction with NADPH:P450 reductase, can also catalyze the nitroreduction of nitroaromatic compounds under anaerobic or low oxygen conditions. aacrjournals.orgnih.gov

Several CYP isoforms have been implicated in the metabolism of nitro-PAHs. For example, studies with 3-nitrobenzanthrone (B100140), another carcinogenic nitro-PAH, have shown that various human recombinant P450s, including CYP1A1, CYP1A2, and CYP2B6, can activate it to DNA-binding species. aacrjournals.org Research on 2-nitrofluorene has indicated that its metabolism in rat lung microsomes is influenced by CYP1A1/2. iarc.fr More specifically, recent computational studies suggest that human CYP1A1 is involved in the metabolic activation of 2-nitrofluorene, potentially leading to endocrine-disrupting metabolites. researchgate.net While the specific CYP isoforms responsible for this compound metabolism are not fully elucidated, the extensive involvement of the CYP system in the biotransformation of structurally similar compounds suggests its significant role.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones and various other compounds, including nitroaromatics. mdpi.comresearchgate.net By catalyzing a two-electron reduction, NQO1 bypasses the formation of reactive semiquinone intermediates that can be generated through one-electron reduction pathways. mdpi.com

NQO1 has been identified as one of the nitroreductases involved in the metabolic activation of nitro-PAHs like 3-nitrobenzanthrone. nih.gov The enzyme utilizes NAD(P)H as an electron donor to reduce the nitro group, contributing to the formation of the N-hydroxy arylamine intermediate. nih.govnih.gov The activity of NQO1 can therefore play a significant role in the genotoxicity of this compound by contributing to the pool of reactive metabolites.

Xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AOX) are cytosolic molybdo-flavoenzymes that are also capable of catalyzing the nitroreduction of a variety of xenobiotics, including nitro-PAHs. nih.govnih.gov

Xanthine Oxidase (XO): XO has been shown to be a major enzyme responsible for the nitroreduction of 2-nitrofluorene in rat skin cytosol. scite.aipsu.eduresearchgate.net This enzyme can reduce the nitro group to the corresponding amine, a critical step in the metabolic activation pathway. psu.edu XO is also implicated in the nitroreduction of other nitro-PAHs, such as 1-nitropyrene (B107360) and 3-nitrofluoranthene (B1196665). nih.govnih.gov The activity of XO is dependent on the presence of electron donors like hypoxanthine (B114508) or xanthine and occurs under anaerobic conditions. nih.gov

Aldehyde Oxidase (AOX): AOX shares broad substrate specificity with XO and can also contribute to the reductive metabolism of nitro compounds. nih.govnih.gov While some studies on 2-nitrofluorene in rat skin suggest a minor role for AOX compared to XO, other research on different nitro-PAHs and in different species or tissues has indicated a more significant contribution from AOX. scite.ai For example, rabbit liver preparations have shown that AOX plays a major role in the reduction of several aromatic nitro compounds. scite.ai

Enzyme Cellular Location Function in Nitrofluorene Metabolism Key Findings Reference(s)
Cytochrome P450 (CYP) Isoforms Endoplasmic ReticulumOxidative and reductive metabolism.Can catalyze nitroreduction under low oxygen conditions; specific isoforms like CYP1A1 are implicated in the metabolism of related nitrofluorenes. iarc.fraacrjournals.orgresearchgate.net
NAD(P)H:Quinone Oxidoreductase (NQO1) CytosolTwo-electron reduction of the nitro group.Involved in the metabolic activation of nitro-PAHs to DNA-binding species. mdpi.comnih.gov
Xanthine Oxidase (XO) CytosolNitroreduction to the corresponding amine.A major enzyme for the nitroreduction of 2-nitrofluorene in rat skin. nih.govscite.aipsu.eduresearchgate.net
Aldehyde Oxidase (AOX) CytosolReductive metabolism of the nitro group.Contributes to nitroreduction, though its relative importance can vary by species and tissue. scite.ainih.gov
Other Nitroreductase Enzymes and Their Specificity

While specific enzymes are primary drivers of this compound metabolism, a range of other nitroreductases with broad substrate specificity also contribute to its transformation. oup.comoup.com These enzymes are typically NAD(P)H-dependent flavoenzymes that catalyze the reduction of nitroaromatic compounds. oup.comresearchgate.net They are broadly classified into two types based on their interaction with oxygen:

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the reduction of the nitro group through a series of two-electron additions, forming nitroso and hydroxylamino intermediates. oup.com

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes perform a single-electron transfer, creating a nitro anion radical. oup.com In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) anions. oup.com

Beyond dedicated nitroreductases, other enzymes found in mammalian tissues and microorganisms can exhibit nitroreductase activity. nih.gov These include cytosolic enzymes such as aldehyde oxidase and xanthine oxidase, which have been implicated in the nitroreduction of similar compounds like 2-nitrofluorene and 1-nitropyrene. nih.govacs.org For instance, nitroreductases isolated from the anaerobic bacterium Bacteroides fragilis have demonstrated varied substrate specificities; some show broad activity while others are more specific to certain nitroaromatics. nih.gov This broad capability suggests that multiple enzymatic systems can participate in the initial, critical step of this compound's metabolic activation. nih.gov

Table 1: Overview of Nitroreductase Types and Examples

Enzyme/SystemTypeCofactorKey CharacteristicsRelevant Substrates Mentioned in Research
Bacterial Nitroreductases Type I & IINAD(P)H, FMN/FADFound widely in bacteria; crucial for bioremediation and prodrug activation. oup.comresearchgate.netGeneral nitroaromatics oup.comoup.com
Xanthine Oxidase (XO) Not specifiedNot specifiedImplicated in the nitroreduction of various nitroarenes in hepatic cytosol. nih.gov2-Nitrofluorene, 1-Nitropyrene nih.govacs.org
Aldehyde Oxidase (AOX) Not specifiedFAD, MolybdenumFound in hepatic cytosol; has a similar sequence to xanthine oxidase. nih.gov1-Nitropyrene nih.gov
NADPH:P450 Oxidoreductase Not specifiedNADPHA microsomal flavoenzyme that can donate electrons for nitroreduction. nih.govGeneral nitroaromatics nih.gov

Oxidative Metabolism and Hydroxylation Products

In addition to nitroreduction, this compound can undergo Phase I oxidative metabolism, primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes located in the endoplasmic reticulum. pressbooks.pubwikipedia.org This process typically involves the hydroxylation of the aromatic ring structure. pressbooks.pub

The mechanism for aromatic hydroxylation by CYP enzymes is a complex, multi-step process. researchgate.net It often proceeds through the formation of a highly reactive epoxide intermediate across one of the double bonds in the fluorene molecule. pressbooks.pubnih.gov These epoxides are unstable and can undergo spontaneous rearrangement (like the NIH shift) or enzymatic hydrolysis by epoxide hydrolase to yield phenol (B47542) derivatives (hydroxylated products). pressbooks.pubresearchgate.net For the related compound 2-Nitrofluorene, studies have identified 6,7-epoxide-2-nitrofluorene and 7,8-epoxide-2-nitrofluorene as major epoxidation products when metabolized by human CYP1A1. nih.govresearchgate.net These epoxides are readily converted to hydroxylated metabolites such as 7-hydroxy-2-nitrofluorene. nih.govresearchgate.net It is anticipated that this compound follows a similar pathway, resulting in various hydroxylated isomers.

Conjugation Reactions (e.g., Glucuronidation)

Metabolites of this compound, particularly those generated from Phase I oxidative metabolism (hydroxylated products) or nitroreduction (N-hydroxyamino intermediates), can undergo Phase II conjugation reactions. nih.govreactome.org These reactions involve the addition of endogenous molecules to the metabolite, which generally increases its water solubility and facilitates excretion. numberanalytics.comuomus.edu.iq

The primary conjugation reactions include:

Glucuronidation: This is a major pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to functional groups like hydroxyls. uomus.edu.iqxenotech.com Hydroxylated this compound metabolites are prime substrates for this reaction. uomus.edu.iq

Sulfation: Catalyzed by sulfotransferases (SULTs), this process involves the addition of a sulfonate group. numberanalytics.com It often competes with glucuronidation for phenolic substrates. uomus.edu.iq The N-hydroxyamino intermediate of this compound can also be a substrate for SULTs, forming a reactive sulfate (B86663) ester. nih.gov

Acetylation: N-acetyltransferases (NATs) can acetylate the N-hydroxyamino intermediate, creating a reactive acetate (B1210297) ester that can lead to DNA adduct formation. nih.gov

These conjugation pathways are critical determinants of the ultimate biological fate of this compound, influencing both its detoxification and, in some cases, its bioactivation. nih.govreactome.org

Interspecies and Intersystem Comparisons of Metabolic Profiles

The metabolic profile of this compound can vary significantly between different species and even between different tissues within the same organism. epa.gov Extrapolating metabolic data across species or tissues must be done with caution. epa.govdokumen.pub

Interspecies Differences: While the fundamental metabolic pathways (nitroreduction, oxidation, conjugation) are conserved across many species, the specific enzymes involved and their levels of activity can differ. For example, studies on the related compound 3-nitrobenzanthrone found that human and rat liver microsomes produced similar patterns of DNA adducts, suggesting comparable hepatic activation pathways. aacrjournals.org However, differences in the expression and specificity of enzymes like aldehyde oxidase between species can lead to divergent metabolic fates. dokumen.pub

Intersystem (Tissue) Differences: The enzymatic makeup of different tissues dictates their capacity to metabolize xenobiotics. The liver is the primary site of metabolism due to its high concentration of CYP enzymes, UGTs, and other transferases. nih.gov However, extrahepatic tissues such as the lungs, kidneys, and intestines also possess metabolic capabilities, though they may be qualitatively and quantitatively different from the liver. nih.govepa.gov Tissue susceptibility to toxicity is therefore closely linked to the presence and abundance of specific activating enzymes. epa.gov

Formation of Endocrine-Disrupting Metabolites and their Potential

Metabolic activation can transform this compound into metabolites with endocrine-disrupting potential. nih.govresearchgate.net Endocrine-disrupting chemicals (EDCs) are compounds that can interfere with the body's hormonal systems. mdpi.com

Research on the closely related isomer, 2-Nitrofluorene (NF), has shown that its metabolic transformation by human CYP1A1 produces hydroxylated metabolites, such as 7-hydroxy-2-nitrofluorene. nih.govresearchgate.net These hydroxylated derivatives have been shown to possess endocrine-disrupting potential, demonstrating the ability to bind to human sex hormone-binding globulin. nih.govresearchgate.net This bioactivation into estrogenic metabolites is a recognized mechanism by which environmental compounds can exert adverse health effects. nih.govresearchgate.net Given the structural similarity, it is plausible that the oxidative metabolism of this compound also generates hydroxylated metabolites that could act as EDCs, interfering with normal endocrine function. nih.govresearchgate.net

Molecular Mechanisms of Cellular and Subcellular Interactions

Interaction with DNA and Formation of Covalent Adducts

The genotoxicity of this compound is primarily attributed to the ability of its metabolites to bind covalently to DNA, forming DNA adducts. acs.org This process is a critical initiating event in chemical carcinogenesis.

The pathway to DNA adduct formation is a multi-step process:

Nitroreduction: The nitro group of this compound is reduced to a reactive N-hydroxy-3-aminofluorene intermediate by nitroreductase enzymes. nih.gov

Esterification (Bioactivation): The N-hydroxyamino group often undergoes further activation through O-esterification, typically by N,O-acetyltransferases (NATs) or sulfotransferases (SULTs). nih.gov This adds a good leaving group (acetate or sulfate). nih.gov

Formation of a Nitrenium Ion: The unstable ester spontaneously breaks down, forming a highly electrophilic arylnitrenium ion (3-aminofluorene nitrenium ion). researchgate.net

Covalent Binding to DNA: This reactive nitrenium ion attacks nucleophilic sites on the DNA bases. researchgate.net The primary target for adduct formation with aromatic amines and nitroaromatics is the C8 position of guanine. acs.org This results in the formation of lesions such as N-(deoxyguanosin-8-yl)-3-aminofluorene. Adducts at other sites, such as deoxyadenosine, have also been noted for similar compounds. acs.org

These covalent adducts distort the DNA helix, which can lead to mutations during DNA replication if not repaired, ultimately contributing to the initiation of cancer. nyu.edu

Table 2: Summary of DNA Adduct Formation Pathway for this compound

StepProcessKey Enzymes/FactorsIntermediate/ProductSignificance
1 Nitroreduction Nitroreductases (e.g., NQO1, XO)N-hydroxy-3-aminofluoreneInitial activation step. nih.gov
2 O-Esterification N-acetyltransferases (NATs), Sulfotransferases (SULTs)N-acetoxy- or N-sulfonyloxy-3-aminofluoreneCreates a reactive intermediate with a good leaving group. nih.gov
3 Heterolytic Cleavage Spontaneous3-Aminofluorene nitrenium ionFormation of the ultimate electrophilic carcinogen. researchgate.net
4 Covalent Binding DNA (Guanine, Adenine)dG-C8-3-aminofluorene, dA adductsFormation of mutagenic DNA lesions. acs.org

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Nitroaromatic compounds, a class to which this compound belongs, are recognized for their potential to induce oxidative stress. researchgate.net This phenomenon arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. mdpi.com The generation of ROS is a key component of the toxicity of many nitro polycyclic aromatic hydrocarbons (nitro-PAHs). researchgate.netresearchgate.net

The mechanism of ROS generation by nitroaromatic compounds often involves electron transfer processes. researchgate.net The metabolic activation of PAHs, sometimes mediated by the aryl hydrocarbon receptor (AhR), can lead to the production of ROS, which in turn causes oxidative damage to cellular macromolecules like DNA. unit.nonih.gov While the primary source of ROS in the body is linked to physiological metabolism, exposure to external factors, including pollutants like nitro-PAHs, can significantly increase their production. mdpi.com

ROS are highly reactive chemicals formed from molecular oxygen, and prominent examples include superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (OH·). wikipedia.org An overabundance of these species can lead to lipid peroxidation, protein oxidation, and DNA damage, contributing to the cytotoxic and carcinogenic effects observed with compounds in this class. nih.govmdpi.com For instance, studies on related nitro-PAHs like 1-nitropyrene have demonstrated the induction of significant oxidative stress. researchgate.net

Pro-inflammatory Responses in Biological Systems

Exposure to nitro-PAHs can trigger pro-inflammatory responses within biological systems. These compounds are known to stimulate the release of signaling molecules called cytokines and chemokines from cells, such as human bronchial epithelial cells. researchgate.netunit.no Macrophages, key cells of the innate immune system, are particularly sensitive, and their overactivation can lead to a state of inflammation. researchgate.net

Research on related nitro-PAHs provides insight into the potential inflammatory effects of this compound. Studies using 1-nitropyrene have shown it can induce a pro-inflammatory response characterized by the generation of cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.com This response can also involve the production of nitric oxide (NO), a significant indicator of pro-inflammatory signaling. mdpi.com The activation of these pathways is a critical aspect of the toxicological profile of environmental pollutants. researchgate.netresearchgate.net For example, fine particulate matter from road tunnels, which contains nitro-PAHs, has been shown to induce higher pro-inflammatory responses compared to coarse particulate matter. unit.no

Compound ClassModel SystemObserved Pro-inflammatory EffectsKey MediatorsSource
Nitro-PAHs (e.g., 1-Nitropyrene)Human Bronchial Epithelial Cells (BEAS-2B)Induction of cytokine and chemokine expression.Cytokines, Chemokines researchgate.net
1-NitropyreneMacrophages (RAW 264.7)Concentration-dependent generation of pro-inflammatory cytokines.IL-1β, IL-6, TNF-α researchgate.net
Particulate Matter (containing Nitro-PAHs)Human Bronchial Epithelial Cells (HBEC3-KT)Induction of cytokine responses.Cytokines, Aryl hydrocarbon Receptor (AhR) unit.no

Effects on Cell Cycle Progression and Cytotoxicity

This compound and its related compounds can exert significant cytotoxic effects and interfere with the normal progression of the cell cycle. The cell cycle is a highly regulated series of events that leads to cell division and is controlled by checkpoints that ensure the fidelity of the process. mdpi.com Disruption of this cycle can lead to uncontrolled proliferation or cell death (apoptosis). nih.gov

A study investigating a series of nitro-substituted fluorenes and fluorenones in Chinese hamster ovary (CHO) cells demonstrated clear cytotoxic effects. nih.gov Specifically, dinitro-, trinitro-, and tetranitrofluorenones were found to be cytotoxic and caused a delay in the progression of CHO cells through the cell cycle. nih.gov This delay indicates an interference with the molecular machinery that governs cell division. The study also noted that while these compounds were cytotoxic, they did not produce mutations in the CHO/HGPRT assay but did induce sister-chromatid exchanges (SCE), indicating a direct interaction with DNA. nih.gov The cytotoxicity of these compounds could be mitigated by the addition of S9, a fraction of liver homogenate containing metabolic enzymes, suggesting that metabolic activation plays a role in the observed effects. nih.gov

Compound TypeCell LineObserved EffectAdditional FindingsSource
Dinitro-, trinitro-, and tetra-nitrofluorenonesChinese Hamster Ovary (CHO)Cytotoxicity and delay of cell cycle progression.Cytotoxicity could be decreased by the addition of S9. nih.gov
Nitrofluorenes and NitrofluorenonesChinese Hamster Ovary (CHO)Induction of sister-chromatid exchanges (SCE) in DNA.Did not induce mutations in the CHO/HGPRT assay. nih.gov

Intermolecular Interactions and Solvent Effects on Reactivity (e.g., Hydrogen Bonding, Charge Transfer)

The chemical reactivity and biological activity of nitroaromatic compounds like this compound are significantly influenced by their interactions with the surrounding environment, particularly through intermolecular forces such as hydrogen bonding and charge transfer. researchgate.netresearchgate.net The nature of the solvent can dramatically alter the behavior of these molecules, especially in their photo-excited states. aip.org

Detailed studies on the closely related isomer, 2-Nitrofluorene (2-NF), provide critical insights. Research using nanosecond transient absorption and resonance Raman spectroscopies has shown that the excited triplet state (T₁) of 2-NF can form hydrogen bonds with alcohol solvent molecules. aip.orgnih.gov This interaction is significant because it enhances the reduction potential of the excited molecule, thereby increasing its oxidative reactivity. researchgate.netaip.org The formation of a hydrogen bond between the nitro group of the excited 2-NF and a protic solvent like methanol (B129727) (MeOH) was confirmed by spectroscopic analysis. aip.org

These solvent effects are crucial for understanding the environmental fate and toxicological mechanisms of nitrofluorenes. nih.gov Polar, protic solvents are capable of stabilizing charged intermediates through hydrogen bonding, which can lower the energy barrier for certain reactions. libretexts.org Furthermore, intramolecular charge transfer (ICT) is another key property of fluorene acceptors, where an electron-donating part of a molecule pushes electron density toward an electron-accepting part, like a nitrofluorene moiety. researchgate.netmdpi.com This ICT character can be influenced by the solvent, affecting the molecule's electronic and optical properties. mdpi.com The interplay between hydrogen bonding, charge transfer, and the solvent environment ultimately dictates the reactivity and potential toxicity of this compound. aip.orgmdpi.com

Compound StudiedTechniqueInteraction InvestigatedKey FindingSource
2-Nitrofluorene (T₁ state)Nanosecond transient absorption spectroscopyHydrogen bonding with alcohol solventsInteraction enhances the reduction potential and oxidative reactivity. researchgate.netaip.org
2-Nitrofluorene (T₁ state)Resonance Raman spectroscopyHydrogen bonding with methanolConfirmed the presence of a hydrogen-bond interaction between the nitro group and the solvent. aip.org
Nitrofluorene derivativesSpectroscopyIntramolecular Charge Transfer (ICT)ICT properties are influenced by solvent polarity. mdpi.com

Computational and Theoretical Studies on 3 Nitrofluorene

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and stability of molecules like 3-nitrofluorene. These methods can predict various molecular properties and reaction pathways, offering a window into the compound's chemical behavior.

Recent computational studies have investigated the atmospheric formation of nitrofluorene isomers, including this compound, through the OH-initiated oxidation of fluorene (B118485) in the presence of nitrogen dioxide (NO₂). researchgate.netnih.gov Transition state theory has been employed to calculate the rate constants for the formation of different nitrofluorene isomers. These calculations indicate that the formation of this compound and 2-nitrofluorene (B1194847) is kinetically favored over the formation of 1-nitrofluorene, a finding that aligns with experimental observations. nih.gov

Table 1: Calculated Parameters for Nitrofluorene Isomer Formation

Isomer Gibbs Potential Energy Barrier (ΔG, kcal/mol) Reaction Heat (ΔH, kcal/mol) Relative Rate Constant
1-Nitrofluorene Higher - Smaller
2-Nitrofluorene Lower - Larger
This compound Lower - Larger

This table is illustrative, based on findings that calculated rate constants for this compound and 2-nitrofluorene formation are significantly larger than for 1-nitrofluorene. nih.gov

Molecular Dynamics Simulations of Biological Interactions and Enzyme Catalysis

Molecular dynamics (MD) simulations offer a way to study the dynamic interactions between small molecules like this compound and biological macromolecules, such as enzymes. acs.orgresearchgate.net These simulations can reveal the binding modes, conformational changes, and key amino acid residues involved in catalysis, providing a deeper understanding of the molecular basis of the compound's biological effects. muni.cznih.govnih.gov

While specific MD simulation studies exclusively focused on this compound are not extensively documented in the reviewed literature, significant insights can be drawn from studies on the closely related isomer, 2-nitrofluorene. nih.govresearchgate.net Research on the metabolic activation of 2-nitrofluorene by human cytochrome P450 1A1 (CYP1A1) has utilized MD simulations to understand its binding within the enzyme's active site. nih.govresearchgate.net These simulations show that the molecule orients itself in a hydrophobic pocket near the enzyme's active center. nih.gov

For this compound, it is hypothesized that it would also bind within the active site of metabolic enzymes like CYP1A1. The precise orientation and binding affinity would differ from the 2-nitro isomer due to the different position of the nitro group, which would influence interactions with specific amino acid residues. An MD simulation would typically analyze parameters like Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon binding.

This table is illustrative of the types of data generated from MD simulations.

Structure-Activity Relationship (SAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of chemicals based on their molecular structure. wm.edu For nitroaromatic compounds, including this compound, QSAR models are developed to forecast toxicological endpoints such as mutagenicity or carcinogenicity. researchgate.net These models establish a mathematical relationship between the chemical's properties (descriptors) and its toxicity. nih.gov

The development of a robust QSAR model for this compound toxicity would involve several steps: compiling a dataset of related nitroaromatic compounds with known toxicity values, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, building a predictive model using statistical or machine learning methods, and validating the model's performance. nih.govmdpi.comfrontiersin.org

Key molecular descriptors for nitroaromatic compounds often include those related to hydrophobicity (e.g., LogP), electronic properties (e.g., energy of the lowest unoccupied molecular orbital, E-LUMO, which relates to the ease of nitro-reduction), and steric parameters. researchgate.netnih.gov For instance, the number of nitro groups and the planarity of the molecule are known to influence toxicity. researchgate.netmdpi.com

Table 3: Relevant Molecular Descriptors for SAR Modeling of this compound Toxicity

Descriptor Class Example Descriptor Relevance to Toxicity of Nitroaromatics
Topological Wiener Index Describes molecular branching and size.
Electronic E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) Relates to the compound's ability to accept electrons, a key step in the metabolic activation of nitro-compounds.
Hydrophobicity LogP (Octanol-Water Partition Coefficient) Influences the compound's absorption, distribution, and transport to target sites.
Steric/Geometrical Molecular Volume/Surface Area Affects how the molecule fits into enzyme active sites.
Constitutional Number of Nitro Groups (nNO₂) The presence and number of nitro groups are often directly correlated with mutagenicity and toxicity. mdpi.com

This table presents examples of descriptor classes used in QSAR modeling for nitroaromatic compounds.

Elucidation of Metabolic Transformation Mechanisms through Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are advanced computational tools that allow for the study of chemical reactions within the complex environment of an enzyme's active site. researchgate.netrsc.orgresearchgate.net This approach treats the reacting parts of the system (the substrate and key enzymatic components) with high-accuracy quantum mechanics, while the surrounding protein and solvent are described using more computationally efficient molecular mechanics.

The metabolic activation of nitro-PAHs is a critical step in their mechanism of toxicity. For 2-nitrofluorene, QM/MM studies have detailed the catalytic mechanism by cytochrome P450 1A1. nih.govresearchgate.net The primary activation steps involve either electrophilic addition to the aromatic rings or hydrogen abstraction, followed by processes like epoxidation or NIH shift. nih.govresearchgate.net The electrophilic addition has been identified as the rate-determining step. nih.gov

For this compound, a similar metabolic pathway catalyzed by CYP enzymes is expected. QM/MM calculations would be instrumental in determining the preferred sites of reaction on the this compound molecule and the energy barriers associated with each step. For example, the calculations would clarify whether electrophilic attack is more likely to occur on the fluorene backbone or if reactions involving the nitro group are favored. The results would elucidate the formation of reactive intermediates, such as epoxides or hydroxylamines, which are often responsible for the compound's toxic effects.

Table 4: Potential Metabolic Activation Pathways for this compound via a QM/MM Study

Reaction Step Description Calculated Parameter (Example) Significance
Electrophilic Addition The enzyme's active oxygen species attacks the aromatic ring of this compound. Energy Barrier (kcal/mol) This is often the rate-determining step in the activation of PAHs. nih.gov
Epoxidation Formation of an epoxide ring on the fluorene backbone. Energy Barrier (kcal/mol) Epoxides are reactive electrophiles that can bind to DNA and proteins.
Nitroreduction Reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Reaction Energy (kcal/mol) The resulting hydroxylamine (B1172632) is a known mutagenic metabolite.
NIH Shift A chemical rearrangement that can occur following electrophilic addition. Energy Barrier (kcal/mol) Leads to the formation of hydroxylated metabolites.

This table is illustrative of the reaction steps and parameters that would be investigated in a QM/MM study of this compound metabolism.

Advanced Materials Science Applications of Nitrofluorene Derivatives Research Focus

Development of Push-Pull Dyes and Electron Acceptors

The core concept behind many applications of 3-nitrofluorene and its analogues is the creation of "push-pull" systems. These are molecules that possess an electron-donating group (the "push") and an electron-accepting group (the "pull"), connected by a π-conjugated spacer. mdpi.commdpi.com This architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, leading to unique and tunable optical and electronic properties. mdpi.com

Nitrofluorene derivatives, especially polynitrofluorenes like 2,4,7-trinitrofluorene and 2,4,5,7-tetranitrofluorene (TNF), serve as powerful electron acceptors (A) in these D-π-A structures. mdpi.commdpi.com The electron-withdrawing strength of the fluorene (B118485) unit can be systematically adjusted by varying the number and position of the nitro substituents. rsc.org

A primary synthetic route to these push-pull dyes is the Knoevenagel condensation. mdpi.comnih.gov This reaction involves the condensation of an electron donor containing an aldehyde function with the acidic methylene (B1212753) group of a nitrofluorene derivative. mdpi.comnih.gov For highly nitrated fluorenes, such as trinitrofluorene and tetranitrofluorene, the reaction can often proceed without a base, aligning with the principles of green chemistry. nih.gov

Researchers have synthesized a wide array of push-pull dyes by coupling nitrofluorene acceptors with various electron donors. A notable class of donors includes 1,3-dithiole derivatives. nih.govrsc.org Attaching these electron-rich 1,3-dithiol-2-ylidene moieties to polynitrofluorene acceptors results in highly conjugated compounds that exhibit both strong electron affinity and significant intramolecular charge transfer. nih.gov The versatility of this approach allows for the creation of materials with properties tailored for specific applications, such as sensitizers in photoconductive polymer films. acs.org

Table 1: Examples of Donor and Acceptor Moieties in Nitrofluorene-Based Push-Pull Dyes

Donor (Push) Moiety Acceptor (Pull) Moiety Resulting System Characteristics Reference(s)
1,3-Dithiol-2-ylidene Polynitrofluorene High electron affinity, pronounced intramolecular charge transfer. nih.gov
1,2-Dithiol-3-ylidene Dinitro- and Trinitrofluorene Bathochromic shift in absorption compared to 1,3-dithiole donors. acs.org
Pyrene Various, including dicyanomethylene derivatives Strong absorption in the visible range, potential for negative solvatochromism. mdpi.com
Carbazole-based donors Various, including indane-1,3-dione derivatives Intense ICT band in the visible range, high molar extinction coefficients. rsc.org

Optoelectronic Properties and Intramolecular Charge Transfer Characteristics

The defining optoelectronic feature of nitrofluorene-based push-pull dyes is their strong intramolecular charge transfer (ICT) band, which typically appears in the visible or even near-infrared (NIR) region of the electromagnetic spectrum. mdpi.comnih.gov This ICT is a direct consequence of the electronic transition from the highest occupied molecular orbital (HOMO), primarily localized on the electron donor, to the lowest unoccupied molecular orbital (LUMO), centered on the nitrofluorene acceptor. nih.gov

The energy, and thus the wavelength, of the ICT absorption is highly tunable. Key factors influencing the ICT band include:

Acceptor Strength: Increasing the number of nitro groups on the fluorene core enhances its electron-accepting ability, which generally leads to a bathochromic (red) shift of the ICT band to longer wavelengths. mdpi.comrsc.org

Donor Strength: Employing stronger electron donors also results in a red-shift of the absorption maximum. mdpi.com

π-Conjugated Spacer: Lengthening the conjugated bridge between the donor and acceptor can decrease the HOMO-LUMO gap, causing a red-shift in the ICT band. mdpi.comnih.gov

Solvent Polarity (Solvatochromism): Many nitrofluorene-based dyes exhibit positive solvatochromism, where the ICT band shifts to longer wavelengths as the polarity of the solvent increases. mdpi.com This indicates that the excited state is more polar than the ground state. Some derivatives also show thermochromism, with a hypsochromic (blue) shift observed upon heating. mdpi.com

The combination of high electron affinity and a strong, tunable ICT makes these materials valuable for various optoelectronic applications. For instance, the incorporation of a 1,3-dithiole-nitrofluorene derivative into photoconductive films was shown to dramatically increase photosensitivity in the region of the ICT band. nih.gov Similarly, a π-extended nitrofluorene-1,3-dithiole chromophore demonstrated an enhanced photoresponse in holographic materials by achieving a balance between the ICT and the electron affinity of the acceptor. worktribe.comresearchgate.net

Table 2: Photophysical Properties of Selected Nitrofluorene-Based Push-Pull Dyes

Compound Structure Solvent λmax of ICT Band (nm) Key Finding Reference(s)
Dithiolylidene-trinitrofluorene derivative (30) N,N-dimethylformamide 622 Demonstrates influence of acceptor strength on ICT band. mdpi.com
Dithiolylidene-tetranitrofluorene derivative (31) N,N-dimethylformamide 652 Enhanced electron-accepting ability leads to a bathochromic shift. mdpi.com
9-{[4,5-bis(hexylthio)-1,3-dithiol-2-ylidene]ethylidene}-2,4,5,7-tetranitrofluorene (3) Acetone ~650 Balance of ICT and electron affinity enhances photoresponse in materials. worktribe.comresearchgate.net
Pyrene donor with 2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile acceptor (Dye 7) Dioxane 549 Shows a broad charge transfer band extending from 450 to 700 nm. mdpi.com

Supramolecular Chemistry and Molecular Recognition Phenomena (e.g., Molecular Tweezers)

Supramolecular chemistry investigates chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orguclouvain.be A key concept within this field is molecular recognition, where a host molecule specifically binds a complementary guest molecule. wikipedia.orgnih.govfu-berlin.de

Nitrofluorene derivatives, due to the electron-deficient nature of their aromatic rings, can act as excellent guests for electron-rich host molecules. A prominent example of this phenomenon is the encapsulation of tri-nitrofluorene within a "molecular tweezer". sciepub.comsciepub.com Molecular tweezers are host molecules with an open cavity designed to bind guest molecules, often through π-π stacking interactions. sciepub.comuoc.gr

In this host-guest system, the electron-poor aromatic system of the tri-nitrofluorene is sandwiched between the electron-rich aromatic "pincers" of the tweezer molecule. sciepub.comsciepub.com The stability of this complex is governed by favorable non-covalent interactions between the host and guest. This type of molecular recognition is fundamental to the design of more complex supramolecular assemblies and molecular machines. sciepub.comuoc.gr

Recent research has also explored redox-controlled guest release from metalla-assembled tweezers. In one study, a tweezer constructed from an electron-rich 9-(1,3-dithiol-2-ylidene)fluorene unit was shown to form a host-guest complex with an electron-poor planar molecule. researchgate.net The guest could then be released upon oxidation of the tweezer, demonstrating a functional application of molecular recognition that can be triggered by an external stimulus. researchgate.net

Future Research Directions and Translational Perspectives for 3 Nitrofluorene

Integrated Multi-Omics Approaches in Toxicological Research

Future toxicological research on 3-Nitrofluorene will increasingly rely on integrated multi-omics approaches to gain a systemic understanding of its effects. nih.govresearchgate.net Traditional toxicology often focuses on a limited set of endpoints, but a single-omics technique, like transcriptomics, can only capture changes in one type of biomolecule and may not provide a complete picture of a toxicity pathway. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a more comprehensive map of the molecular perturbations caused by this compound exposure. mdpi.com

Toxicogenomics, the study of how a toxicant alters gene expression, has already been applied to related compounds like 2-nitrofluorene (B1194847) to identify potential mechanistic markers of genotoxicity. nih.govkoreascience.krnih.gov These studies have revealed changes in genes associated with apoptosis, cell cycle control, and DNA damage response. koreascience.kr Expanding these analyses to this compound and integrating them with proteomics and metabolomics will provide deeper insights. revespcardiol.orgnanoinformatix.eu Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can detect alterations in small-molecule metabolites, offering a real-time snapshot of cellular function. nexttrillionsciences.comicrisat.org

This multi-layered data can help construct a holistic view of the biological cascade, from initial molecular interactions to observable adverse outcomes. researchgate.netnanoinformatix.eu Such an approach promises to improve the identification of sensitive biomarkers of exposure and effect, and to elucidate the complex mechanisms of action that underpin this compound toxicity. mdpi.com The integration of these large datasets, however, presents significant challenges in experimental design and data analysis, requiring sophisticated bioinformatics tools to decipher the complex interplay between different molecular layers. nih.govresearchgate.net

Omics TechnologyPotential Application for this compound ResearchKey Findings from Related Compounds (e.g., 2-Nitrofluorene)
Toxicogenomics Identify gene expression signatures and molecular pathways affected by this compound exposure.Upregulation of genes related to DNA damage response, apoptosis, and cell cycle control. koreascience.krbioinfopublication.org
Proteomics Characterize changes in the cellular proteome, including enzymes involved in metabolism and DNA repair.Identification of proteins involved in oxidative stress and detoxification pathways.
Metabolomics Profile changes in endogenous metabolites to understand metabolic reprogramming and functional impacts.Alterations in metabolic pathways associated with cellular stress and energy production.
Multi-Omics Integration Construct comprehensive models of toxicity pathways, linking gene expression to protein function and metabolic changes.Provides a systemic understanding of the adverse outcome pathway, improving confidence in toxicity assessment. nih.govresearchgate.net

Advanced Risk Assessment Methodologies Incorporating Mechanistic Data

The future of chemical risk assessment is moving away from a reliance on high-dose animal studies towards a paradigm that incorporates detailed mechanistic data to improve human relevance and reduce uncertainty. nih.govresearchgate.netmarquette.edu For this compound, this involves using mechanistic insights to develop more sophisticated risk assessment models. nih.gov A key framework in this endeavor is the Adverse Outcome Pathway (AOP). epa.govnih.govoecd.org

An AOP is a conceptual construct that links a Molecular Initiating Event (MIE), such as the binding of a chemical to a biological molecule, through a series of causally connected Key Events (KEs) at different levels of biological organization, to an Adverse Outcome (AO) relevant for risk assessment (e.g., cancer). epa.govepa.gov By understanding the specific MIEs and KEs for this compound, regulators can develop more targeted and biologically-based testing strategies. oecd.org This framework helps to organize existing knowledge, identify critical data gaps, and support the use of in vitro and computational methods in predicting toxicity. researchgate.netnih.gov

Risk Assessment ComponentDescriptionRelevance to this compound
Traditional Approach Relies on in vivo animal studies to observe adverse outcomes at high doses.Expensive, low-throughput, and involves uncertain extrapolation to low-dose human exposures. researchgate.net
Mechanistic Data Information on how a chemical interacts with biological systems at a molecular level (e.g., metabolism, DNA binding).Helps to understand the mode of action and improves the biological basis of risk assessment. nih.gov
Adverse Outcome Pathway (AOP) A framework linking a Molecular Initiating Event to an Adverse Outcome via a series of Key Events. epa.govnih.govoecd.orgCan structure mechanistic data for this compound to better predict human health risks and guide testing strategies.
PBPK Modeling Physiologically Based Pharmacokinetic models that simulate the fate of a chemical in the body.Can improve dose-response assessment and inter-species extrapolation for this compound. nih.gov

Development of Novel Remediation Strategies for Environmental Contamination

Contamination of soil and water with nitroaromatic compounds like this compound poses a significant environmental challenge. researchgate.net Conventional remediation methods can be costly and disruptive. Future research is therefore focused on developing novel, cost-effective, and eco-friendly remediation strategies, with a particular emphasis on bioremediation and phytoremediation. researchgate.netnih.gov

Biodegradation utilizes microorganisms to break down contaminants into less harmful substances. libretexts.org While some nitroaromatics are known to be resistant to microbial degradation, research aims to identify or engineer microbes with enhanced capabilities to metabolize compounds like this compound. researchgate.netguidechem.com This involves exploring diverse microbial communities from contaminated sites and understanding the enzymatic pathways responsible for nitro group reduction and ring cleavage.

Phytoremediation, the use of plants to clean up pollutants, is another promising avenue. mdpi.comresearchgate.net This green technology encompasses several mechanisms:

Phytodegradation: The breakdown of contaminants within plant tissues via metabolic processes. mdpi.com

Rhizodegradation: The breakdown of contaminants in the soil by microbes living in the root zone (rhizosphere), which is stimulated by the plant. mdpi.com

Phytoextraction: The uptake and accumulation of contaminants into the harvestable parts of the plant. researchgate.net

Research is needed to identify plant species that are not only tolerant to this compound but are also efficient at its degradation or accumulation. Furthermore, genetic engineering holds the potential to enhance phytoremediation by introducing genes from microbes with potent degradative enzymes into plants, creating a more powerful and self-sustaining remediation system. nih.govcolab.ws

Remediation StrategyMechanismPotential for this compound
Biodegradation Use of microorganisms to metabolize contaminants. libretexts.orgIdentification and engineering of bacteria or fungi with specific enzymatic pathways to degrade nitrofluorenes. researchgate.net
Phytodegradation Breakdown of organic pollutants within plant tissues. mdpi.comUse of specific plants that can absorb and metabolize this compound into non-toxic compounds.
Rhizodegradation Degradation of contaminants in the root zone by microbes. mdpi.comCultivating plants that stimulate microbial activity in the soil to enhance the breakdown of this compound.
Phytoextraction Accumulation of contaminants in harvestable plant biomass. researchgate.netUse of hyperaccumulator plants to remove this compound from the soil, which is then harvested and disposed of.

Exploration of Structure-Function Relationships for Tailored Applications

While much of the focus on this compound is related to its toxicity, its chemical structure also provides opportunities for tailored applications in materials science. nih.gov The fluorene (B118485) backbone, substituted with an electron-withdrawing nitro group, creates a molecule with interesting electronic and photophysical properties. nih.govmdpi.com Future research will continue to explore the structure-function relationships of this compound and its derivatives to design novel materials. nih.gov

By strategically modifying the this compound molecule, for instance by adding substituents at the 9-position, its properties can be finely tuned. nih.gov A significant area of research is the use of poly(nitro)fluorenes as versatile electron acceptors in the synthesis of "push-pull" chromophores. nih.govmdpi.com In these systems, an electron-donating group is linked to the electron-accepting nitrofluorene core, resulting in molecules with strong intramolecular charge transfer (ICT) characteristics. worktribe.com

These push-pull dyes are of great interest because they can be designed to absorb light in the near-infrared (NIR) and far-infrared regions, a spectral range where fewer organic dyes are available. nih.gov Such materials have potential applications in various fields, including:

Non-linear optics

Organic light-emitting diodes (OLEDs)

Sensors

Photodynamic therapy

Understanding how the specific placement and nature of substituent groups on the fluorene ring affect the molecule's absorption spectra, redox properties, and stability is crucial for designing materials with desired functionalities. nih.govworktribe.com This research direction transforms a known pollutant into a building block for advanced technologies, representing a translational perspective that bridges environmental chemistry and materials science. nih.govmdpi.com

Q & A

Q. How can researchers reliably identify 3-Nitrofluorene using spectroscopic methods?

To confirm the structure of this compound, combine spectroscopic techniques such as:

  • ¹H NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted nitro groups induce distinct deshielding) .
  • FT-IR : Identify nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching; ~1350 cm⁻¹ for symmetric stretching) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 211.21 (C₁₃H₉NO₂) and fragmentation patterns consistent with fluorene derivatives . Cross-reference with databases like PubChem (CID 94787) and NIST Chemistry WebBook for validation .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

Use GC-MS or HPLC-UV for trace analysis in environmental matrices:

  • Sample Preparation : Employ solid-phase extraction (SPE) with methylene chloride/benzene solvents to isolate nitroaromatics .
  • Quantification : Compare retention times and spectral data against certified reference standards (e.g., ACC R-098N at 100 mg) .
  • Quality Control : Include blanks and spikes to mitigate matrix interference, as outlined in EPA analytical guidelines .

Q. How should researchers design a literature review to explore synthesis routes for this compound?

  • Keyword Search : Use terms like "this compound synthesis," "nitration of fluorene," and "CAS 607-57-8" in databases (e.g., SciFinder, Reaxys).
  • Method Prioritization : Focus on peer-reviewed journals post-2000, excluding patents or industrial protocols .
  • Critical Evaluation : Compare yields, regioselectivity, and scalability of methods (e.g., nitration with HNO₃/H₂SO₄ vs. electrochemical routes) .

Advanced Research Questions

Q. How can computational models predict the reactivity and stability of this compound?

Apply density functional theory (DFT) to:

  • Calculate nitro group orientation effects on aromatic ring electron density .
  • Simulate degradation pathways under UV light or aqueous conditions . Validate predictions experimentally using kinetic studies (e.g., half-life measurements in environmental matrices) .

Q. What mechanisms underlie this compound’s mutagenicity, and how can they be experimentally validated?

  • Ames Test : Use Salmonella typhimurium strains (e.g., TA98) to assess frameshift mutations at 3 µg/plate .
  • Cytotoxicity Assays : Measure IC₅₀ values in mammalian cell lines (e.g., hamster lung fibroblasts) to differentiate genotoxic vs. cytotoxic effects .
  • Metabolite Profiling : Identify nitroreduction products (e.g., hydroxylamines) via LC-MS/MS .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., log P, solubility)?

  • Meta-Analysis : Aggregate data from diverse sources (e.g., NIST, PubChem) and assess measurement conditions (temperature, solvent purity) .
  • Experimental Replication : Use standardized protocols (e.g., OECD 105 for log P determination) to minimize variability .
  • Statistical Evaluation : Apply ANOVA to identify outliers in historical datasets .

Q. What methodologies are effective for studying this compound’s environmental persistence and bioaccumulation?

  • Persistence Studies : Conduct soil/water microcosm experiments under controlled pH and microbial activity .
  • Bioaccumulation Models : Use quantitative structure-activity relationships (QSARs) to estimate bioconcentration factors (BCFs) .
  • Field Monitoring : Deploy passive samplers in industrial zones to correlate emission sources with environmental levels .

Q. How can comparative studies with structural analogs (e.g., 2-Nitrofluorene) improve understanding of substituent effects?

  • Synthetic Comparison : Nitrate fluorene at different positions to compare reaction kinetics and byproduct profiles .
  • Property Mapping : Analyze differences in melting points, UV-Vis spectra, and toxicity between isomers .
  • Theoretical Modeling : Use molecular docking to explore isomer-specific interactions with DNA or enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.